Methoxyfenozide Glycoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36N2O8 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide |
InChI |
InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26-/m1/s1 |
InChI Key |
VHKCDHSPIZEGQX-MYIDKPJBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C |
Origin of Product |
United States |
Biochemical Transformation Pathways of Methoxyfenozide to Glycosides
Overview of Methoxyfenozide (B170004) Metabolism in Biological Systems
Methoxyfenozide, a dibenzoylhydrazine insecticide, undergoes metabolic transformation in various biological systems, including animals and plants. fao.org The metabolism is a detoxification process that converts the lipophilic (fat-soluble) methoxyfenozide into more hydrophilic (water-soluble) molecules, facilitating their excretion. foodsafety.institute This biotransformation typically occurs in two main phases: Phase I, which introduces or exposes functional groups, and Phase II, where conjugation reactions occur. nih.govdrughunter.com The primary metabolic pathways for methoxyfenozide involve demethylation, hydroxylation, and subsequent conjugation with sugars to form glycosides. fao.org
Phase I reactions, often termed functionalization reactions, prepare methoxyfenozide for subsequent Phase II conjugation by introducing polar functional groups. foodsafety.institutenih.gov In the case of methoxyfenozide, the key Phase I reactions are demethylation and hydroxylation. fao.org These oxidative reactions are commonly catalyzed by the cytochrome P450 monooxygenase system. foodsafety.instituteunl.edu
Demethylation primarily occurs on the A-ring's methoxy (B1213986) group (-OCH₃), converting it into a hydroxyl group (-OH), which results in the formation of a phenol (B47542). fao.org Hydroxylation involves the addition of hydroxyl groups, typically through the oxidation of methyl groups on the B-ring, which produces alcohols. fao.org These reactions create the necessary precursors, or aglycones, with exposed hydroxyl groups that can readily undergo conjugation in Phase II. fao.orgcore.ac.uk The introduction of these polar groups marks the initial step in increasing the water solubility of the parent compound. nih.gov
Following Phase I, the methoxyfenozide metabolites, now possessing hydroxyl groups, enter Phase II biotransformation. nih.gov This phase involves conjugation, where an endogenous molecule, such as a sugar, is attached to the functional group of the aglycone. uomus.edu.iqreactome.org These reactions significantly increase the water solubility and polarity of the xenobiotic, which facilitates its elimination from the body. nih.govuomus.edu.iq For methoxyfenozide, the principal conjugation reactions involve the formation of glucose conjugates, glucuronides, and malonylglycosyl conjugates. fao.orgfao.org
Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from the activated cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. uef.finih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comuef.fi In methoxyfenozide metabolism, the phenolic metabolite formed during Phase I demethylation can be conjugated with glucuronic acid. fao.org
Similarly, glucose conjugation (glucosidation) involves the attachment of a glucose molecule to the aglycone. nih.gov In plants, the phenol derived from the demethylation of the A-ring and the alcohols formed from B-ring oxidation can form glucose conjugates. fao.org For instance, the glucose conjugate of the A-ring phenol has been identified as a metabolite in rice. fao.org While glucuronidation is a common pathway in mammals, glucosidation can be a significant pathway in other organisms, including plants and insects. nih.govfrontiersin.org
| Metabolite Name | Precursor | Conjugating Moiety | Resulting Glycoside |
| Methoxyfenozide A-ring phenol | Methoxyfenozide | Glucose | Glucose conjugate of A-ring phenol |
| Methoxyfenozide B-ring monoalcohol | Methoxyfenozide | Glucose | Glucose conjugate of B-ring monoalcohol |
Further conjugation of glucose conjugates can occur, leading to the formation of malonylglycosyl conjugates. This involves the addition of a malonyl group to the glucose moiety of the glycoside. The malonylglycosyl conjugate of the A-ring phenol of methoxyfenozide has been identified as a metabolite in certain rotational crop studies. fao.org This additional conjugation step can further modify the properties of the metabolite.
Phase II Biotransformation: Conjugation Reactions
Enzymatic Mechanisms of Methoxyfenozide Glycosylation
The formation of glycosides from methoxyfenozide aglycones is an enzyme-catalyzed process. These enzymatic reactions are crucial for the detoxification and elimination of the compound.
UDP-glycosyltransferases (UGTs) are a superfamily of enzymes that play a central role in Phase II metabolism. vietnamjournal.runih.gov They catalyze the transfer of a glycosyl group, such as glucuronic acid or glucose, from an activated nucleotide sugar donor (e.g., UDP-glucuronic acid or UDP-glucose) to a lipophilic aglycone substrate. frontiersin.orgnih.gov This process, known as glycosylation or glycoside conjugation, is a key detoxification mechanism in a wide range of organisms, from insects to humans. frontiersin.orgvietnamjournal.rufrontiersin.org
The UGT-catalyzed reaction attaches the sugar moiety to the hydroxyl groups on the methoxyfenozide metabolites that were introduced during Phase I. uef.fi This conjugation results in the formation of methoxyfenozide glycosides that are significantly more water-soluble, less biologically active, and more easily excreted than the parent compound. nih.gov The diversity of the UGT superfamily allows for the conjugation of a wide variety of xenobiotics, including pesticides like methoxyfenozide. vietnamjournal.runih.gov While specific UGT isoforms responsible for methoxyfenozide glycosylation are a subject of detailed research, the general mechanism involves the binding of the methoxyfenozide aglycone and the UDP-sugar to the active site of the UGT enzyme, facilitating the transfer of the sugar to the aglycone. mdpi.com
| Enzyme Superfamily | Function | Substrate (Aglycone) | Cofactor | Product |
| UDP-Glycosyltransferases (UGTs) | Catalyzes the transfer of a glycosyl group to an aglycone | Methoxyfenozide metabolites (phenols, alcohols) | UDP-sugar (e.g., UDP-glucuronic acid, UDP-glucose) | Methoxyfenozide Glycosides (Glucuronides, Glucosides) |
Specific Glycosyltransferases Involved in Methoxyfenozide Biotransformation
The conjugation of sugar molecules to methoxyfenozide metabolites is catalyzed by a superfamily of enzymes known as glycosyltransferases (GTs). mdpi.comnih.gov Specifically, UDP-glycosyltransferases (UGTs) are the main enzymes responsible for the detoxification of xenobiotics, including pesticides like methoxyfenozide. sigmaaldrich.comnih.gov These enzymes facilitate the transfer of a glycosyl group from an activated nucleotide sugar donor, such as UDP-glucose or UDP-glucuronic acid, to the lipophilic methoxyfenozide aglycone (the non-sugar portion of the molecule). nih.gov
While the involvement of the UGT enzyme family is well-established in the metabolism of xenobiotics, the specific UGT isozymes that catalyze the glycosylation of methoxyfenozide have not been extensively characterized or identified in the available scientific literature. The reaction they catalyze is crucial for detoxification, converting the parent compound into more polar and readily excretable glucuronide or glucose conjugates. sigmaaldrich.com
Metabolite Identification and Structural Elucidation of Methoxyfenozide Glycosides
A variety of analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have been employed to identify and structurally elucidate the glycoside metabolites of methoxyfenozide in different biological matrices. fao.org These studies have revealed a diverse range of conjugates formed on both the A- and B-rings of the molecule.
A-Ring Phenol Glycosides
Following the demethylation of the A-ring methoxy group to a phenol (a metabolite also known as RH-117236 or M14), this new hydroxyl group is readily conjugated with sugars. apvma.gov.aunih.gov The resulting glycosides are among the most frequently identified metabolites.
Glucose Conjugates: The glucose conjugate of the A-ring phenol has been identified as a metabolite in various plants. For instance, it was found in rice straw, accounting for 1.5-2.4% of the total radioactive residue (TRR), and in grapes, representing 3.6% of the TRR. fao.org
Glucuronide Conjugates: In animals, the glucuronide conjugate of the A-ring phenol (identified as RH-141518 or M16) is a major metabolite. nih.govfao.org It is the main metabolite found in the liver, kidney, and eggs of poultry and has been identified as a significant residue in the liver and kidney of goats. fao.orgfao.org
Table 1: Identified A-Ring Phenol Glycosides of Methoxyfenozide
| Metabolite Name/ID | Conjugate Type | Matrix | % of Total Radioactive Residue (TRR) |
|---|---|---|---|
| Glucose conjugate of A-ring phenol | Glucose | Rice Straw | 1.5 - 2.4% |
| Glucose conjugate of A-ring phenol | Glucose | Grapes | 3.6% |
| RH-141518 (Glucuronide conjugate of A-ring phenol) | Glucuronic Acid | Goat Liver & Kidney | Major Metabolite |
| Glucuronide conjugate of A-ring phenol | Glucuronic Acid | Poultry Liver, Kidney, Eggs | Main Metabolite |
B-Ring Alcohol and Acid Glycosides
Oxidation of the methyl groups on the B-ring produces alcohols and carboxylic acids, which also serve as sites for glycosylation. fao.orgapvma.gov.au These pathways lead to another class of glycoside metabolites.
B-Ring Alcohol Conjugates: Glucose conjugates of the B-ring monoalcohol have been identified. apvma.gov.au For example, a metabolite described as the "glucose conjugate of the A-ring alcohol" (believed to be a typo in the source document and likely referring to the B-ring) was found in grain, constituting 1.8-2.3% of the TRR. fao.org
B-Ring Acid Conjugates: While the formation of B-ring carboxylic acids is a known metabolic step, specific glycoside conjugates of these acids are less frequently detailed than the alcohol conjugates. fao.org However, the existence of B-ring alcohol-carboxylic acid metabolites suggests that further conjugation is possible. fao.org
Table 2: Identified B-Ring Glycosides of Methoxyfenozide
| Metabolite Name/ID | Conjugate Type | Matrix | % of Total Radioactive Residue (TRR) |
|---|---|---|---|
| Glucose conjugate of B-ring alcohol | Glucose | Grain | 1.8 - 2.3% |
| Glucose conjugates of B-ring alcohol | Glucose | Grapes | Identified |
Glucuronide Metabolites
Glucuronidation, the attachment of glucuronic acid, is a major metabolic pathway for methoxyfenozide, particularly in animals such as rats and goats. apvma.gov.aufao.org This process significantly enhances the water solubility of the metabolites.
Several distinct glucuronide conjugates have been identified:
RH-141518: The glucuronide conjugate of the demethylated A-ring phenol is a prominent metabolite in goat liver and kidney. fao.org
RH-141519: A more complex glucuronide formed on the A-ring phenol of a molecule that has also undergone oxidation on the B-ring to a mono-alcohol was found in goats. fao.org
RH-149087: This metabolite is described as a glucuronide conjugate on the A-ring, also identified in goat metabolism studies. fao.org
Metabolite H: Further complexity is seen in this metabolite, which consists of glucuronide conjugates of the A-ring with an additional hydroxyl group. fao.org
Table 3: Characterized Glucuronide Metabolites of Methoxyfenozide in Goats
| Metabolite ID | Description |
|---|---|
| RH-141518 | Glucuronide conjugate of A-ring phenol |
| RH-141519 | Glucuronide conjugate of A-ring phenol, B-ring mono-alcohol |
| RH-149087 | Glucuronide conjugate in A-ring |
| Metabolite H | Glucuronide conjugates of the A-ring with an additional -OH group |
Malonylglycoside Conjugates
In plants, glucose conjugates can be further metabolized through conjugation with malonic acid, forming malonylglycosides. This is considered a final step in the detoxification and sequestration of xenobiotics within plant cells.
RH-2072: This metabolite, identified as the malonyl glycosyl conjugate of the A-ring phenol, has been detected in studies involving wheat and soybeans. fao.org It is noted to be unstable during some analytical procedures, often converting back to the simpler glucose conjugate (RH-1055). fao.org
Table 4: Identified Malonylglycoside Conjugates of Methoxyfenozide
| Metabolite ID | Description | Matrix |
|---|---|---|
| RH-2072 | Malonyl glycosyl conjugate of the A-ring phenol | Wheat, Soybeans |
Environmental Dynamics and Fate of Methoxyfenozide Glycosides
Environmental Persistence and Degradation of Glycosylated Metabolites
The persistence and degradation of methoxyfenozide's glycosylated metabolites in the environment are key factors in determining their potential for long-term ecological effects. While data specifically detailing the environmental fate of these glycosides are limited, information on the parent compound provides a foundational understanding.
Studies on the aerobic degradation of the parent compound, methoxyfenozide (B170004), have shown it to be very persistent in soil. fao.org In various soil types, the half-life of methoxyfenozide can range from 340 to 1100 days. fao.org The major degradation pathway for methoxyfenozide in soil involves its incorporation into natural soil components like humic and fulvic acids. fao.org
Table 1: Aerobic Soil Degradation Half-Life of Methoxyfenozide (Parent Compound)
| Soil Type | Half-Life (Days) |
| California Loam | 570 |
| Ohio Loamy Sand | 1100 |
| Georgia Loamy Sand | 340 |
| Texas Sandy Clay Loam | 720 |
Data sourced from studies on the parent compound, methoxyfenozide.
In aquatic environments, the parent compound methoxyfenozide has demonstrated high persistence. nih.gov One study indicated a degradation rate of less than 7.0% in aquatic microcosms over 740 hours. nih.gov Water and sediment play key roles in the fate of methoxyfenozide in aquatic systems. nih.gov
Specific research on the aquatic dynamics of methoxyfenozide glycosides is scarce. However, the stability of the parent compound in water suggests that its glycosylated metabolites may also persist in aquatic environments. The accumulation of methoxyfenozide in aquatic systems is a possibility due to its persistence. epa.govregulations.gov
Methoxyfenozide is stable to hydrolysis at various pH levels. nih.gov The calculated half-life values for the hydrolysis of methoxyfenozide were found to be 600 days at pH 5, 1600 days at pH 7, and 700 days at pH 9. fao.org The compound also possesses chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov
While direct studies on the photolysis and hydrolysis resistance of methoxyfenozide glycosides are not widely available, the inherent stability of the parent compound's core structure to hydrolysis suggests that the glycoside conjugates may also exhibit resistance. The sugar moiety of the glycoside could potentially influence its susceptibility to photolysis, but specific data is lacking.
Mobility and Transport of Glycoside Conjugates in Environmental Matrices
The mobility and transport of pesticide metabolites are crucial for determining their potential to contaminate non-target areas, including groundwater and surface water bodies.
The parent compound, methoxyfenozide, is considered to have a high risk of leaching to groundwater based on its chemical properties. herts.ac.uk It is classified as moderately mobile. epa.govregulations.gov
Information specifically on the leaching potential of methoxyfenozide glycosides is not detailed in the available literature. However, the addition of a glucose molecule generally increases the water solubility of a compound. This increased polarity could potentially enhance the mobility of the glycoside conjugates in soil, possibly leading to a higher leaching potential compared to the parent methoxyfenozide. Further research is needed to confirm the leaching behavior of these specific metabolites.
Table 2: Mobility Classification of Methoxyfenozide (Parent Compound)
| Parameter | Value | Classification |
| GUS Leaching Potential Index | 3.00 | High Leachability |
Data sourced from studies on the parent compound, methoxyfenozide. herts.ac.uk
Due to its persistence and moderate mobility, methoxyfenozide has the potential to be transported from application sites via runoff and erosion, leading to accumulation in aquatic systems. epa.govregulations.gov While monitoring studies have not shown apparent accumulation in sediment and water under certain conditions, the potential for off-site movement exists. epa.gov
The transport of methoxyfenozide glycosides through runoff and erosion has not been specifically studied. The potential for these metabolites to be transported would depend on their partitioning behavior between soil, water, and sediment, which is influenced by their chemical properties, including water solubility and soil adsorption characteristics. Given the likely increased water solubility of the glycosides, their transport via runoff might be a significant pathway.
Bioaccumulation and Depuration Characteristics of Glycosides in Environmental Compartments
The potential for bioaccumulation of methoxyfenozide in organisms is largely influenced by its metabolic transformation into more water-soluble compounds, including various glycoside conjugates. While the parent compound exhibits a low potential for bioconcentration, its metabolites, particularly glycoside and glucuronide conjugates, can become the predominant residues in specific tissues.
Research Findings
Studies on the parent compound, methoxyfenozide, indicate that it does not bioaccumulate to a significant degree in aquatic organisms. Bioconcentration data from studies with both fish and invertebrates show a low potential for accumulation. researchgate.net The Bioconcentration Factor (BCF), a key indicator of a substance's tendency to accumulate in an organism from water, was found to be in the range of 1.1 to 22.1. researchgate.net Furthermore, methoxyfenozide is observed to depurate, or be eliminated, relatively quickly from organisms once they are no longer exposed. researchgate.net
However, the fate of the parent compound is only part of the dynamic. Metabolism within organisms plays a critical role, converting methoxyfenozide into various metabolites. A primary metabolic pathway involves the demethylation of the A-ring methoxy (B1213986) group to create a phenol (B47542) (a metabolite known as M14 or RH-117236), which is then often conjugated with glucuronic acid to form a glucuronide conjugate (M16). nih.gov This process of glucuronidation is a common detoxification pathway that increases the water solubility of xenobiotics, facilitating their excretion. nih.gov
While specific BCF values for the glycoside metabolites themselves are not detailed in available research, their distribution within organisms provides insight into their behavior. In studies on goats and poultry, while the parent methoxyfenozide was the major residue in fat and muscle, the glucuronide conjugate of the A-ring phenol was identified as the main residue component in metabolic organs like the liver and kidney. fao.org In goat liver, this glucuronide conjugate accounted for 23-30% of the total radioactive residue, while the parent compound was only 2-3%. fao.org Similarly, in goat kidney, the conjugate represented 25-42% of the total residue. fao.org
In plants, a similar pattern of glycoside conjugate formation occurs. Studies on rotational crops have identified several glycoside metabolites. For instance, in radish leaves, the N-glycosyl conjugate of the B-ring mono-alcohol (RH-152067) and the glucose conjugate of the A-ring phenol (RH-151055) were detected. fao.orgfao.org In wheat forage, the malonylglycosyl conjugate of the A-ring phenol (RH-152072) and RH-151055 were the two major components of the residue, with the parent compound being only a minor component. fao.org
Data Tables
Table 1: Bioaccumulation & Depuration of Parent Methoxyfenozide in Aquatic Organisms
| Parameter | Organism Type | Finding | Reference |
|---|---|---|---|
| Bioconcentration Factor (BCF) | Fish and Invertebrates | 1.1 - 22.1X (Indicates low potential to bioconcentrate) | researchgate.net |
| Calculated BCF (from log Kow) | Fish | 130 (Suggests high potential if not metabolized) | nih.gov |
| Depuration (Elimination) | Fish and Invertebrates | Depurates relatively quickly upon cessation of exposure | researchgate.net |
Table 2: Distribution of Methoxyfenozide vs. Glucuronide Conjugate in Animal Tissues
| Tissue | Major Residue Component | Details | Reference |
|---|---|---|---|
| Fat (Goat) | Methoxyfenozide (Parent) | Comprised 68-81% of total radioactive residue (TRR). | fao.org |
| Muscle (Goat) | Methoxyfenozide (Parent) | Comprised ~20% of TRR. | fao.org |
| Liver (Goat) | Glucuronide Conjugate of A-ring Phenol | Comprised 23-30% of TRR; Parent was only 2-3%. | fao.org |
| Kidney (Goat) | Glucuronide Conjugate of A-ring Phenol | Comprised 25-42% of TRR; Parent was only 2-3%. | fao.org |
Analytical Methodologies for Methoxyfenozide Glycoside Detection and Quantification
Extraction Techniques for Glycosylated Residues from Diverse Matrices
The extraction of methoxyfenozide (B170004) and its glycosylated metabolites from complex matrices such as plants, animals, and soil requires robust and efficient techniques to isolate the analytes from interfering substances.
QuEChERS Method Applications for Metabolite Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique in pesticide residue analysis. While extensively used for the parent methoxyfenozide, its application to more polar glycosylated metabolites presents certain challenges. Glycosides, being highly polar, may have poor recovery rates with the standard QuEChERS procedure, which is optimized for moderately polar to nonpolar compounds.
To address this, modifications to the standard QuEChERS protocol are often necessary. This can include adjusting the solvent polarity and pH. For highly polar pesticides, a specialized method known as QuPPe (Quick Polar Pesticides) has been developed, which utilizes acidified methanol (B129727) for extraction and may be more suitable for capturing glycosylated conjugates. nih.gov
In a modified QuEChERS method developed for methoxyfenozide in cauliflower and tea, recoveries ranged from 77.3% to 108.0%, demonstrating the method's effectiveness for the parent compound. nih.gov For the analysis of polar metabolites, the cleanup step using dispersive solid-phase extraction (d-SPE) is critical. Sorbents like primary secondary amine (PSA) are used to remove sugars and organic acids, but care must be taken as they can also remove acidic analytes. sigmaaldrich.com Therefore, the choice of d-SPE sorbent and the pH of the extraction solvent are critical parameters that need to be optimized for the efficient extraction of methoxyfenozide glycosides.
Liquid-Liquid Extraction and Solid Phase Extraction (SPE) Procedures
Classical extraction techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are frequently employed, often in combination, for the purification of methoxyfenozide and its glycosylated metabolites.
Liquid-Liquid Extraction (LLE): LLE is a fundamental sample cleanup technique used to separate analytes from interferences based on their differential solubilities in immiscible liquids. For methoxyfenozide and its metabolites, LLE is often used as a preliminary cleanup step. For instance, in the analysis of animal tissues, residues are extracted with methanol and then partitioned with hexane (B92381) to remove fats. fao.org A subsequent partition with a solvent like dichloromethane (B109758) can further purify the extract. fao.orgfao.org In some methods for plant matrices, an extraction with acidic methanol and water is followed by liquid-liquid partitions to partially purify the extract before further cleanup. fao.org
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. Various SPE sorbents have been utilized for the analysis of methoxyfenozide and its glycosides.
Reversed-Phase SPE: C18 cartridges are commonly used. For instance, a method for analyzing methoxyfenozide and its glucuronide conjugate in animal tissues involved C18 SPE for cleanup of the methanolic extract. fao.org
Normal-Phase SPE: Sorbents like basic alumina (B75360) and Florisil have been used for further purification after LLE. fao.orgfao.org
Polymeric SPE: In a validated method for determining methoxyfenozide and its glucose conjugate in crops, a Phenomenex Strata SPE plate was used for purification. The plate was washed with a water:methanol:formic acid solution and the analytes were eluted with acetonitrile (B52724). fao.org
Carbon SPE: Carbon-based sorbents are effective for removing pigments and other matrix components. They have been used in methods for analyzing both plant and animal tissues. fao.orgfao.org
A method for determining methoxyfenozide in environmental water samples utilized a novel needle tip SPE device packed with a Polyaniline-K10 nanocomposite, achieving recoveries between 84.72% and 100.03%. nanochemres.org
| Extraction Method | Matrix | Target Analyte(s) | Key Parameters | Average Recovery (%) | Reference |
| Modified QuEChERS | Cauliflower, Tea | Methoxyfenozide | Acetonitrile extraction, d-SPE cleanup | 77.3 - 108.0 | nih.gov |
| LLE & SPE | Animal Tissues (Liver, Egg) | Methoxyfenozide, RH-1518 (Glucuronide) | Methanol extraction, Hexane/DCM partition, Alumina/Carbon SPE | 86 - 96 | fao.org |
| SPE | Low Moisture Crops | Methoxyfenozide, Glucose Conjugate | Methanol/water extraction, Phenomenex Strata SPE plate | Not specified | fao.org |
| Needle Tip SPE | Environmental Water | Methoxyfenozide | Polyaniline-K10 sorbent, Acetonitrile/water elution | 84.72 - 100.03 | nanochemres.org |
| LLE & Florisil Cleanup | Water, Soil | Methoxyfenozide | Acetonitrile/water partition, Florisil gel filtration | 83.5 - 110.3 | researchgate.net |
Chromatographic and Spectrometric Detection Platforms for Methoxyfenozide Glycosides
Following extraction and cleanup, advanced analytical instrumentation is required for the separation, detection, and quantification of methoxyfenozide glycosides.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely available technique for the analysis of pesticide residues. It has been successfully used for the quantification of methoxyfenozide in various matrices. nih.gov For analysis, a reversed-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water. researchgate.netijcmas.com
Methods have been developed for determining methoxyfenozide in water and soil using HPLC-UV, achieving Limits of Detection (LODs) of 0.004 ppm in water and 0.012 ppm in soil. researchgate.net Similarly, a method for grapes reported an LOD of 0.02 µg/g. ijcmas.com While effective for the parent compound, the sensitivity and selectivity of HPLC-UV may be limited for glycosylated metabolites, which are often present at much lower concentrations and may co-elute with interfering matrix components. Nevertheless, HPLC-UV has been used for the quantification of methoxyfenozide metabolites in some enforcement methods. fao.org
Ultra-High-Performance Liquid Chromatography–High Resolution Mass Spectrometry (UHPLC–(HR)MS)
Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry is a powerful tool for the screening, identification, and quantification of pesticide metabolites. The high resolving power and mass accuracy of HRMS instruments (like Orbitrap or TOF) allow for the determination of the elemental composition of unknown compounds, which is invaluable for metabolite identification.
While specific applications for methoxyfenozide glycoside were not detailed in the provided search results, the methodology is highly applicable. In a typical workflow, UHPLC provides rapid and efficient separation of complex mixtures. The HRMS detector then acquires full-scan mass spectra with high mass accuracy. By comparing the accurate mass of a potential metabolite with a database of known transformations (e.g., glucosidation, glucuronidation), tentative identifications can be made. Fragmentation data (MS/MS) can then be used to confirm the structure. This platform is ideal for non-target screening and metabolite profiling studies in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of pesticide residues and their metabolites due to its exceptional sensitivity and selectivity. nih.gov This technique is routinely used for the analysis of methoxyfenozide and its glycosylated metabolites in a wide range of samples. fao.orgfao.org
Analytical methods have been specifically validated for the determination of methoxyfenozide and its glucose and malonyl glucose conjugates in crops. fao.org In one such method, after extraction and SPE cleanup, the residues were analyzed by LC-MS/MS. The Limit of Quantification (LOQ) for the sugar conjugate in soybean matrices was 0.05 mg/kg. fao.org Another method for methoxyfenozide and its glucuronide metabolite (RH-1518) in poultry matrices also utilized LC-MS/MS, achieving an LOQ of 0.01 mg/kg for both analytes. fao.org
The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. For methoxyfenozide, characteristic transitions such as m/z 369 → 313 and 369 → 149 are used. nju.edu.cn This specificity minimizes matrix interference and allows for accurate quantification at very low levels.
| Detection Platform | Matrix | Target Analyte(s) | LOQ | Key Findings | Reference |
| HPLC-UV | Water / Soil | Methoxyfenozide | 0.008 ppm / 0.024 ppm | A simple and effective method for environmental samples. | researchgate.net |
| HPLC-UV | Grapes | Methoxyfenozide | 0.05 µg/g | Good linearity and recovery for residue analysis in fruit. | ijcmas.com |
| LC-MS/MS | Fruits, Vegetables | Methoxyfenozide | 0.010 - 0.050 ppm | High sensitivity and specificity for various crop matrices. | nih.gov |
| LC-MS/MS | Poultry (Liver, Egg) | Methoxyfenozide, RH-1518 (Glucuronide) | 0.01 mg/kg | Method validated for both parent compound and glucuronide conjugate. | fao.org |
| LC-MS/MS | Soybean | Methoxyfenozide, Glucose Conjugate | 0.02 mg/kg (parent), 0.05 mg/kg (conjugate) | Capable of quantifying both the parent and its sugar conjugate. | fao.org |
| LC-MS/MS | Soil, Sediment | Methoxyfenozide, A-ring phenol (B47542), B-ring mono acid | 0.01 µg/g | Validated for parent compound and non-glycosylated metabolites. | epa.gov |
Validation of Analytical Methods for this compound Assessment
The validation of analytical methods is a critical process to ensure the reliability and accuracy of results for the detection and quantification of this compound. This process involves establishing key performance parameters, including the limits of detection and quantification, as well as assessing the method's recovery and repeatability.
Limits of Detection (LOD) and Quantification (LOQ) Determinations
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For this compound, these limits have been established in various matrices through rigorous analytical studies.
In the analysis of soybean crop matrices, the LOD and LOQ for the sugar conjugate of methoxyfenozide were set at 0.015 mg/kg and 0.05 mg/kg, respectively lgcstandards.com. These values are essential for monitoring residue levels in agricultural commodities. Similarly, for the malonyl and glucose conjugates in both soybean seed and succulent pea, the LOQ was established at 0.05 mg/kg nih.gov.
The determination of these limits is often based on the signal-to-noise ratio, where the LOD is typically three times the background noise and the LOQ is ten times the background noise sigmaaldrich.com. The establishment of these parameters is fundamental for ensuring that analytical methods are sensitive enough for their intended purpose, such as regulatory compliance and food safety assessment.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices
| Matrix | Analyte | LOD (mg/kg) | LOQ (mg/kg) |
|---|---|---|---|
| Soybean Crop | Sugar Conjugate | 0.015 | 0.05 |
| Soybean Seed | Malonyl and Glucose Conjugates | Not Reported | 0.05 |
| Succulent Pea | Malonyl and Glucose Conjugates | Not Reported | 0.05 |
Recovery and Repeatability Assessment for Glycoside Analysis
Recovery studies are performed to evaluate the accuracy of an analytical method by determining the percentage of the analyte that can be extracted from a matrix. Repeatability, on the other hand, assesses the precision of the method by analyzing replicate samples under the same conditions.
For this compound, recovery and repeatability have been assessed in different crop matrices. In a study involving soybean seed and succulent pea, control samples were fortified with the glucose conjugate of methoxyfenozide at levels of 0.05, 0.1, and 0.5 mg/kg nih.gov. The mean recoveries for both the malonyl and glucose conjugates were within the acceptable range of 70% to 110%, with relative standard deviations (RSDs) of less than 6% nih.gov. This indicates a high degree of accuracy and precision for the analytical method in these matrices.
The validation of these parameters ensures that the analytical method can consistently and accurately measure the concentration of this compound in a given sample.
Table 2: Recovery and Repeatability Data for this compound
| Matrix | Analyte | Fortification Levels (mg/kg) | Mean Recovery Range (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|---|
| Soybean Seed | Malonyl and Glucose Conjugates | 0.05, 0.1, 0.5 | 70-110 | < 6 |
| Succulent Pea | Malonyl and Glucose Conjugates | 0.05, 0.1, 0.5 | 70-110 | < 6 |
Challenges in Glycoside Reference Standard Availability for Quantitative Analysis
A significant challenge in the quantitative analysis of this compound is the limited availability of certified reference standards. Accurate quantification in analytical chemistry is highly dependent on the use of well-characterized standards for calibration.
While analytical standards for the parent compound, methoxyfenozide, are commercially available from various suppliers, the same cannot be readily said for its glycoside conjugates lgcstandards.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. This scarcity of commercially available standards for this compound poses a considerable obstacle for laboratories conducting residue analysis.
The synthesis of glycosides is known to be a complex process. It presents notable challenges due to the intricate nature of carbohydrate chemistry, particularly in controlling the stereochemistry of the glycosidic bond . This complexity in synthesis contributes to the limited availability and high cost of these standards.
In recent years, analytical standards for some other phenoxyacid glucoside conjugates have become more accessible, indicating a growing recognition of the importance of these metabolites in residue analysis nih.gov. However, for many specific glycosylated metabolites like this compound, the lack of readily available standards remains a significant bottleneck. This forces analytical laboratories to either synthesize the standard in-house, which requires significant expertise and resources, or to rely on less direct methods of quantification, which may introduce greater uncertainty into the results.
Ecological and Biological Relevance of Methoxyfenozide Glycosides
Role of Glycosylation in Insect Detoxification and Resistance Mechanisms
In insects, the detoxification of xenobiotics like methoxyfenozide (B170004) is a multi-phase process. Glycosylation, a phase II metabolic reaction, is a key step in increasing the water solubility of toxins and facilitating their excretion. This process is integral to an insect's ability to tolerate and develop resistance to insecticides.
Relationship to Ecdysone (B1671078) Receptor Agonism and Metabolic Modulation
As a potent agonist of the ecdysone receptor, methoxyfenozide initiates a cascade of physiological events that would normally be triggered by 20E. scilit.comaopwiki.org In insects, the metabolism of methoxyfenozide involves several key reactions, including demethylation, hydroxylation, and subsequent glucuronidation (a form of glycosylation). fao.org These metabolic transformations are attempts by the insect to detoxify and eliminate the compound. The formation of methoxyfenozide glycosides renders the molecule more polar and readily excretable. The efficiency of this metabolic modulation can significantly influence an insect's susceptibility to the insecticide.
Monooxygenase-Mediated Metabolism and Interplay with Glycosylation in Insect Resistance Development
The development of resistance to methoxyfenozide in some insect populations has been linked to enhanced metabolic detoxification. nih.govnih.gov A key enzyme system involved in this process is the cytochrome P450 monooxygenases (MOs). nih.govnih.gov These enzymes carry out phase I oxidative reactions, such as hydroxylation and demethylation of the methoxyfenozide molecule. nih.gov Studies on the cotton leafworm, Spodoptera littoralis, have shown that resistance to methoxyfenozide is associated with higher monooxygenase activity. nih.govresearchgate.net
This initial oxidation by monooxygenases often precedes phase II conjugation reactions, including glycosylation. The interplay is crucial; the products of monooxygenase activity are often more suitable substrates for glycosyltransferases. nih.gov Therefore, an upregulation of monooxygenases can lead to a more rapid conversion of methoxyfenozide into its glycoside conjugates, effectively neutralizing the insecticide and contributing to resistance. The detoxification process involves adding functional groups to lipophilic xenobiotics, primarily through oxidation by phase I enzymes like cytochromes P4so, followed by conjugation to small hydrophilic molecules by phase II enzymes. nih.gov
Presence and Fate of Glycosides in Non-Target Organisms and Ecosystems (General ecological pathways)
Methoxyfenozide is characterized by its selective toxicity to lepidopteran insects, with low acute toxicity to mammals, birds, and beneficial insects like honey bees. apvma.gov.aunih.gov When non-target organisms are exposed to methoxyfenozide, they also metabolize the compound. In mammals, such as rats, methoxyfenozide is rapidly absorbed and extensively metabolized, with excretion occurring mainly through the feces via bile. fao.orgapvma.gov.au The primary metabolic reactions are demethylation, hydroxylation, and glucuronidation, a process analogous to glycosylation in insects and plants. fao.orgapvma.gov.au
In the broader environment, methoxyfenozide is persistent in soil and water and is stable to hydrolysis. regulations.gov Its moderate mobility means it has the potential for runoff into aquatic systems. regulations.govepa.gov While it shows low toxicity to fish, it is highly toxic to freshwater invertebrates. regulations.gov The formation of glycoside (or glucuronide) conjugates in non-target organisms is a detoxification pathway that reduces the potential for bioaccumulation. apvma.gov.auepa.gov
Glycoside Metabolites in Plant Systems and Crop Residue Profiles
When methoxyfenozide is applied to crops, it can be absorbed and metabolized by the plant tissues. While the parent compound often constitutes the major portion of the residue, various metabolites, including glycosides, are also formed. fao.org
Metabolic Reactions and Detoxification in Plants
The metabolism of methoxyfenozide in plants is generally slow but follows pathways similar to those in animals. fao.orgfao.org The primary routes of transformation include:
Oxidation : Hydroxylation of the methyl groups on the B-ring to form alcohols, diols, and carboxylic acids. apvma.gov.au
Demethylation : Removal of the methyl group from the A-ring methoxy (B1213986) group to create a phenol (B47542). apvma.gov.au
Conjugation : The resulting phenols and alcohols can then be conjugated with sugars, such as glucose, to form glycosides. fao.orgapvma.gov.au This is a common detoxification strategy in plants to sequester xenobiotics. researchgate.netnih.govmdpi.com
For example, in grapes and rice, the glucose conjugate of the A-ring phenol has been identified as a metabolite. fao.orgapvma.gov.au These glycoside metabolites are typically more water-soluble and can be stored in vacuoles or bound to cell wall components. researchgate.net The presence and concentration of these metabolites are important for assessing the total residue profile of methoxyfenozide in crops. nih.govresearchgate.netnih.gov
Below is an interactive table summarizing the identified metabolites of methoxyfenozide in various crops.
| Crop | Metabolite | Percentage of Total Radioactive Residue (TRR) |
| Grapes | Glucose conjugate of the A-ring phenol | 3.6% |
| Grapes | B-ring monoalcohol | <2.3% |
| Rice | A-ring phenol | 3.2-7.5% |
| Rice | B-ring monoalcohol | 1.1-4.1% |
| Rice | B-ring carboxylic acid | 1.6-2.9% |
| Rice | Glucose conjugate of the A-ring alcohol | 1.8-2.3% |
| Rice | B-ring dialcohol | 0.4-0.7% |
Data compiled from studies on radiolabelled methoxyfenozide. fao.org
Residue Profile in Agricultural Commodities Post-Application
Following the application of methoxyfenozide to agricultural crops, metabolism in plants occurs, albeit slowly, leading to the formation of various metabolites, including glycoside conjugates. fao.org The primary component of the residue is typically the parent compound, methoxyfenozide, which can constitute 50-90% of the total residue. fao.org However, studies on various crops have identified and quantified methoxyfenozide glycosides as notable components of the total residue profile.
Detailed Research Findings
Research across different plant types demonstrates the formation of specific methoxyfenozide glycosides. These conjugates are typically formed on hydroxylated metabolites of the parent compound.
In a study on rotational crops, specific glycoside conjugates were detected in radish leaves 30 days after the initial methoxyfenozide application. fao.org The N-glycosyl conjugate of the B-ring monoalcohol was found at levels up to 0.035 mg/kg, which accounted for approximately 13% of the total radioactive residue (TRR). fao.org In the same samples, the glucose conjugate of the A-ring phenol was detected at levels up to 0.028 mg/kg, representing 12-13% of the TRR. fao.org
Metabolism studies on fruit crops have also confirmed the presence of these conjugates.
Apples: In apples harvested 14 and 36 days after two applications of methoxyfenozide, the glucose conjugate of the A-ring alcohol was identified, accounting for 1.8-2.3% of the TRR. fao.org
Grapes: In grapes collected 27 days after application, the glucose conjugate of the A-ring phenol was identified at a level of 0.027 mg/kg, which corresponded to 3.6% of the TRR. fao.org
Studies on rice have also characterized glycoside residues. In rice straw, the glucose conjugate of the A-ring phenol was identified, comprising 1.5-2.4% of the TRR. fao.org
Analytical methods have been developed to quantify these metabolites. Some methods involve a heating step to convert malonyl conjugates to the more stable glucose conjugate for accurate measurement. apvma.gov.au The limit of quantification (LOQ) for the glucose conjugate of methoxyfenozide has been established at 0.05 mg/kg in various crop matrices. apvma.gov.au
The tables below summarize the detected levels of specific methoxyfenozide glycosides in various agricultural commodities based on research findings.
Table 1: Methoxyfenozide Glycoside Residues in Root and Leafy Vegetables
| Commodity | Glycoside Conjugate | Residue Level (mg/kg) | Percentage of Total Radioactive Residue (TRR) | Sampling Time |
|---|---|---|---|---|
| Radish Leaves | N-glycosyl conjugate of the B-ring monoalcohol | Up to 0.035 | ~13% | 30 days post-application (rotational crop) |
| Radish Leaves | Glucose conjugate of the A-ring phenol | Up to 0.028 | 12-13% | 30 days post-application (rotational crop) |
Table 2: this compound Residues in Fruits and Grains
| Commodity | Glycoside Conjugate | Residue Level (mg/kg) | Percentage of Total Radioactive Residue (TRR) | Sampling Time |
|---|---|---|---|---|
| Apples | Glucose conjugate of the A-ring alcohol | - | 1.8-2.3% | 14 and 36 days post-application |
| Grapes | Glucose conjugate of the A-ring phenol | 0.027 | 3.6% | 27 days post-application |
| Rice (Straw) | Glucose conjugate of the A-ring phenol | - | 1.5-2.4% | - |
Regulatory Science and Residue Chemistry of Methoxyfenozide Glycosides
Development of Residue Definitions for Regulatory Compliance, Including Glycosides
The establishment of clear and scientifically sound residue definitions is a cornerstone of regulatory compliance for pesticides, ensuring that food safety standards are met and international trade is facilitated. For methoxyfenozide (B170004), regulatory bodies in different jurisdictions have developed specific definitions for residues, which in some cases, have been expanded to include its glycoside metabolites.
In the United States, the Environmental Protection Agency (EPA) has established tolerances for residues of methoxyfenozide that explicitly include its metabolites and degradates. regulations.govcornell.edufederalregister.gov For livestock commodities, the residue definition for compliance purposes is the sum of methoxyfenozide and its glucuronide metabolite (β-D-Glucopyranuronic acid, 3-[[2-(1,1-dimethylethyl)-2-(3,5-dimethylbenzoyl)-hydrazino]carbonyl]-2-methylphenyl-), calculated as the stoichiometric equivalent of methoxyfenozide. regulations.govcornell.edu However, for plant commodities, the tolerance is generally determined by measuring only the parent compound, methoxyfenozide. cornell.edufederalregister.gov This distinction highlights a matrix-specific approach to residue definition, acknowledging the different metabolic pathways in plants and animals.
Metabolism studies in various crops have shown that methoxyfenozide does not undergo extensive transformation, with the parent compound being the major residue found. fao.org This finding supports the basis for defining the residue as the parent compound alone for many plant-based commodities.
In contrast, the European Union (EU) has focused on setting Maximum Residue Levels (MRLs) for the parent compound methoxyfenozide. agrinfo.euagrinfo.eu The European Food Safety Authority (EFSA) conducts reviews of existing MRLs, but the primary focus remains on the parent active substance. nih.goveuropa.eunih.gov The approval for methoxyfenozide in the EU has been restricted to greenhouse uses only. agrinfo.eunih.gov Regulatory actions in the EU have involved lowering MRLs for various commodities like apples, pears, peaches, broccoli, tomatoes, and aubergines to the limit of determination (LOD), which is the lowest level detectable by modern analytical methods. agrinfo.euagrinfo.eu
The Codex Alimentarius Commission, which sets international food standards, has also established MRLs (CXLs) for methoxyfenozide. regulations.govnih.gov Harmonization between national and international standards is a key goal, though differences in use patterns can lead to variations. regulations.gov For instance, the U.S. tolerance for cottonseed subgroup 20C was set at 7 ppm to harmonize with the Codex MRL. federalregister.gov
The table below summarizes the MRLs for methoxyfenozide in various commodities as set by the European Union.
European Union Maximum Residue Levels (MRLs) for Methoxyfenozide in Select Commodities
| Commodity | Previous MRL (mg/kg) | Current MRL (mg/kg) | Effective Date | Regulation |
|---|---|---|---|---|
| Aubergines/Eggplants | 0.6 | 0.3 | January 6, 2026 (Expected) | Commission Regulation (EU) 2025/1163 |
| Apples | - | 0.01 (LOD) | February 28, 2023 | Regulation 2022/1406 |
| Pears | - | 0.01 (LOD) | February 28, 2023 | Regulation 2022/1406 |
| Peaches | - | 0.01 (LOD) | February 28, 2023 | Regulation 2022/1406 |
| Broccoli | - | 0.01 (LOD) | February 28, 2023 | Regulation 2022/1406 |
| Basil and edible flowers | - | Increased | June 22, 2023 | Regulation 2023/1069 |
| Teas, coffee beans, and sugar cane | - | Increased | June 22, 2023 | Regulation 2023/1069 |
Monitoring and Surveillance of Glycosylated Residues in Environmental and Food Samples
Effective monitoring and surveillance programs are essential to enforce regulatory limits and ensure the safety of food and the environment. The analysis of methoxyfenozide and its glycosylated residues relies on sophisticated analytical techniques capable of detecting and quantifying these compounds at very low levels.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred and most efficient method for the quantitative analysis of methoxyfenozide in both food and environmental samples due to its high sensitivity and specificity. nih.govresearchgate.netresearchgate.net This technique allows for the reliable detection of residues at or below the established MRLs and limits of quantification (LOQ).
Several analytical methods have been developed and validated for various matrices:
Fruits and Vegetables: A method utilizing liquid-liquid extraction and partitioning followed by LC-MS/MS has been validated for various fruits, vegetables, and mint. nih.gov For many fruits and some vegetables, the LOQ was established at 0.010 ppm, with a limit of detection (LOD) of 0.005 ppm. nih.govresearchgate.net For other crops, the LOQ was 0.050 ppm. nih.govresearchgate.net
Environmental Samples: For water samples, methods involve solid-phase extraction (SPE) to purify and concentrate the sample, followed by LC-MS/MS analysis. epa.gov Such methods can detect methoxyfenozide as well as its degradates. epa.govregulations.gov In a study on the dissipation of methoxyfenozide in water and soil, the LOQs were found to be 0.012 ppm in water and 0.024 ppm in soil. researchgate.net
Specialized Methods: A method was specifically developed to analyze for residues of methoxyfenozide, hydroxy-methoxyfenozide, and its total glucose sugar conjugates. fao.org This method involves heating an extract to convert the malonyl conjugate to the glucose conjugate before purification and analysis. fao.org
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with LC-MS/MS, is also widely used for the rapid analysis of multi-residual pesticides in agricultural products. researchgate.netmdpi.com
Surveillance studies have been conducted to determine the residue levels of methoxyfenozide in various crops under field conditions. For example, a study on litchi and longan in China used a QuEChERS/UPLC-MS/MS-based method to monitor residue dissipation. nih.gov The initial residue levels in litchi ranged from 2.21–2.86 mg/kg with half-lives of 5.1–5.3 days. nih.gov
The table below presents findings from various studies on the limits of detection (LOD) and quantification (LOQ) for methoxyfenozide in different sample types.
Validated Limits of Detection (LOD) and Quantification (LOQ) for Methoxyfenozide
| Sample Matrix | Analytical Method | LOD (ppm) | LOQ (ppm) | Source |
|---|---|---|---|---|
| Fruits, Artichoke, Cucumber, Squash | LC-MS/MS | 0.005 | 0.010 | nih.govresearchgate.net |
| Other Crops (e.g., foliage) | LC-MS/MS | 0.025 | 0.050 | nih.govresearchgate.net |
| Water | HPLC | 0.004 | 0.012 | researchgate.net |
| Soil | HPLC | 0.008 | 0.024 | researchgate.net |
| Well Water | HPLC/UV | 0.03 | 0.10 | epa.gov |
| Aubergines/Eggplants | Not Specified | - | 0.01 | europa.eu |
These robust monitoring methods ensure that regulatory agencies can effectively enforce the established residue definitions, including those that encompass glycosylated metabolites, thereby safeguarding consumer health and the environment. europa.eu
Advanced Research Perspectives on Methoxyfenozide Glycosides
Systems Biology Approaches to Glycosylation Pathways
Systems biology offers a holistic framework for investigating the complex biological networks that underpin the glycosylation of methoxyfenozide (B170004). This approach moves beyond the study of individual components to analyze the interactions between genes, proteins, and metabolites within the entire biological system.
Omics Technologies in Metabolite Profiling of Methoxyfenozide Glycosides
"Omics" technologies are fundamental to systems biology, providing large-scale data on various biological molecules. In the context of methoxyfenozide glycosides, metabolomics is particularly crucial. It involves the comprehensive analysis of metabolites in a biological sample, enabling the identification and quantification of methoxyfenozide and its various glycosylated conjugates.
Advanced analytical platforms, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), are the workhorses of these studies nih.govresearchgate.net. These techniques allow for the sensitive detection of parent compounds and their metabolites, even in complex biological matrices nih.gov. By comparing the metabolite profiles of organisms exposed to methoxyfenozide with control groups, researchers can pinpoint the specific glycoside conjugates being formed. This profiling is essential for understanding the detoxification pathways and the organism's metabolic response to the insecticide.
Table 1: Application of Omics Technologies in Methoxyfenozide Glycoside Research
| Omics Technology | Application to this compound Research | Key Insights Gained |
|---|---|---|
| Metabolomics | Identification and quantification of methoxyfenozide and its glycoside conjugates in tissues and environmental samples. | Elucidates the primary metabolic pathways and identifies novel glycosylated forms. |
| Transcriptomics | Analysis of gene expression changes in response to methoxyfenozide exposure, particularly genes encoding for glycosylation enzymes. | Reveals the up-regulation of specific enzyme-coding genes (e.g., UGTs) involved in detoxification. |
| Proteomics | Study of the protein expression levels of enzymes, such as UDP-glycosyltransferases, involved in the glycosylation process. | Confirms that up-regulation of genes translates to increased production of detoxification enzymes. |
Elucidation of Enzyme Regulation in Glycosylation Processes
Glycosylation is an enzyme-catalyzed process central to the metabolism of xenobiotics like methoxyfenozide. The primary enzymes involved are UDP-glycosyltransferases (UGTs), a large and diverse superfamily of proteins nih.govresearchgate.net. These enzymes facilitate the transfer of a glycosyl group from a nucleotide sugar to methoxyfenozide, a reaction that increases its water solubility and facilitates its excretion from the organism nih.govfrontiersin.org.
Research has shown that exposure to insecticides can lead to the up-regulation of UGT gene expression in insects nih.govresearchgate.net. For instance, in the oriental fruit fly, Bactrocera dorsalis, the mRNA expression of 17 UGT genes was found to be significantly increased after exposure to various insecticides nih.govresearchgate.net. This up-regulation is a key mechanism of metabolic resistance, as higher levels of UGT enzymes enhance the insect's ability to detoxify the compound. Studies involving RNA interference (RNAi), where specific UGT genes are "knocked down" or silenced, have demonstrated an increased susceptibility of insects to insecticides, confirming the crucial role of these enzymes in detoxification and tolerance nih.govresearchgate.net. The expression of these enzymes can be tissue-specific, with high levels often found in metabolic hotspots like the midgut, fat body, and Malpighian tubules researchgate.netnih.gov.
Table 2: Key UDP-Glycosyltransferase (UGT) Genes in Insecticide Metabolism
| UGT Gene Family/Example | Organism | Role in Metabolism | Significance |
|---|---|---|---|
| UGT33AA4 | Plutella xylostella (Diamondback moth) | Involved in chlorantraniliprole (B1668704) resistance. | Demonstrates the role of UGTs in resistance to modern insecticides nih.gov. |
| BdUGT Genes | Bactrocera dorsalis (Oriental fruit fly) | 17 genes up-regulated upon exposure to insecticides like imidacloprid (B1192907) and chlorpyrifos. | Highlights a broad-spectrum detoxification response mediated by multiple UGTs nih.govresearchgate.net. |
| AsUGT308D3 | Anopheles sinensis | Associated with pyrethroid detoxification and resistance. | Implicates specific UGTs in resistance to a major class of public health insecticides researchgate.net. |
| UGT Genes | Aphis gossypii (Cotton aphid) | Implicated in resistance to sulfoxaflor (B1682526) and imidacloprid. | Shows the involvement of UGTs in resistance across different insecticide classes in sap-sucking insects nih.gov. |
In Silico Modeling of Glycoside Formation and Environmental Fate Prediction
In silico, or computational, modeling provides powerful predictive tools for understanding biochemical processes and environmental behavior, reducing the need for extensive laboratory experiments. These models are increasingly applied to study the formation of methoxyfenozide glycosides and their subsequent fate.
By using molecular docking simulations, researchers can predict how methoxyfenozide molecules fit into the active site of UGT enzymes researchgate.net. This type of modeling helps to identify which specific UGTs are most likely to catalyze the glycosylation of methoxyfenozide and can even predict the likely position of glycosidic bond formation on the molecule nih.govnih.gov. Such insights are invaluable for understanding the structural basis of enzyme-substrate specificity and for predicting the metabolic profile of the insecticide in different species.
Furthermore, computational models are used to predict the environmental fate of methoxyfenozide and its metabolites. Multimedia fugacity models, for example, can simulate the distribution and persistence of these compounds in various environmental compartments like water, soil, sediment, and biota bohrium.com. While the parent methoxyfenozide is known for its persistence, its glycoside metabolites are generally more water-soluble. Models can predict how this increased solubility affects their environmental mobility, such as a higher potential for leaching through soil or for transport in aquatic systems. These predictions are critical for conducting comprehensive environmental risk assessments bohrium.comregulations.gov.
Table 3: Stages of In Silico Analysis for Methoxyfenozide Glycosides
| Stage | Description | Tools and Techniques | Predicted Outcome |
|---|---|---|---|
| 1. Enzyme Homology Modeling | A 3D structural model of a target UGT enzyme is generated based on the amino acid sequence and known structures of related proteins. | SWISS-MODEL, Phyre2 | A viable 3D structure of the enzyme for docking studies. |
| 2. Molecular Docking | The methoxyfenozide molecule is computationally "docked" into the active site of the modeled UGT enzyme. | AutoDock, GOLD, PyRx | Predicts the binding affinity and preferred orientation of methoxyfenozide in the enzyme's active site, suggesting the likelihood of a glycosylation reaction. |
| 3. Environmental Fate Modeling | Physicochemical properties of the predicted glycoside (e.g., water solubility, log Kow) are used as inputs for environmental models. | Fugacity Models (e.g., EUSES), PRZM, EXAMS | Predicts the partitioning, persistence, and transport of methoxyfenozide glycosides in different environmental compartments bohrium.comregulations.gov. |
Novel Analytical Approaches for Complex Glycoside Conjugates and Bound Residues
The detection and characterization of methoxyfenozide glycosides and their subsequent degradation products in environmental and biological samples present significant analytical challenges. These challenges include the low concentrations at which these compounds are often present and the complexity of the sample matrices.
Modern analytical chemistry has risen to this challenge with highly sensitive and specific techniques. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis nih.govresearchgate.net. This method allows for the separation of complex mixtures, followed by the detection and structural confirmation of the target analytes with high confidence.
A particular analytical difficulty arises with "bound residues." These occur when methoxyfenozide or its metabolites become chemically incorporated into natural macromolecules in plants or soil, such as lignin (B12514952) or humic substances fao.orgfao.org. These residues are not extractable by conventional solvents and require more rigorous methods, such as enzymatic hydrolysis or chemical degradation, to be released for analysis fao.org. The development of analytical methods capable of characterizing these bound residues is crucial for a complete understanding of the long-term environmental fate of the insecticide, as these residues can potentially be released back into the environment over time fao.org. Sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are often modified with different sorbents to effectively clean up complex samples like broccoli or soil prior to LC-MS/MS analysis, ensuring accurate quantification nih.gov.
Table 4: Comparison of Analytical Techniques for Methoxyfenozide Residue Analysis
| Analytical Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Separates compounds based on polarity, detects them using UV light absorption. | Robust, widely available, good for quantifying the parent compound at higher concentrations. | Lower sensitivity and specificity; not suitable for confirming the identity of unknown metabolites researchgate.net. |
| Gas Chromatography (GC-MS) | Separates volatile compounds, identifies them by mass. | Excellent for certain types of pesticides. | Methoxyfenozide and its glycosides are not sufficiently volatile without derivatization. |
| LC-MS/MS | Separates compounds by liquid chromatography, detects and confirms identity using two stages of mass analysis. | High sensitivity, high specificity, structurally informative, ideal for analyzing polar glycoside metabolites and trace-level residues nih.govresearchgate.net. | Higher instrument cost and complexity. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying methoxyfenozide glycoside in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (150 mm × 4.6 mm, 5 µm particle size) and a mobile phase of acetonitrile/water (55:45 v/v) is widely used. Detection at 254 nm provides retention times of 8–11 minutes for methoxyfenozide. Triplicate analyses with standard deviations ensure precision, and validation follows guidelines for sensitivity and linearity .
Q. How should dose-response experiments for methoxyfenozide efficacy be designed?
- Methodological Answer : Use probit analysis (e.g., POLO-PLUS software) to calculate LC₅₀ values and resistance ratios (LC₅₀ field strain/LC₅₀ susceptible strain). Include ANOVA to compare mortality rates across treatments, with significance determined by non-overlapping 95% confidence intervals. Field trials should align with pheromone trap data for timing applications .
Q. What statistical approaches are suitable for evaluating sublethal effects on non-target organisms?
- Methodological Answer : Apply piecewise regression to continuous weight or temperature data (e.g., hive activity in honey bees). Use factorial designs to assess interactions between variables (e.g., pH, temperature) and Tukey’s post hoc tests for pairwise comparisons. SAS or Prism software ensures reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental dissipation data for this compound?
- Methodological Answer : Conduct dissipation studies with QuEChERS extraction and HPLC-MS/MS validation. Compare half-lives across matrices (e.g., litchi vs. longan: 5.1–5.7 days) and use sensitivity analyses to account for variables like processing methods or synergistic pesticide interactions. Address discrepancies through Monte Carlo simulations for risk uncertainty .
Q. What experimental strategies optimize nanoparticle delivery systems for this compound?
- Methodological Answer : Entrap methoxyfenozide in zein-lignin nanoparticles using solvent evaporation. Characterize entrapment efficiency via HPLC and assess stability under varying pH/temperature conditions. A reduced factorial model (excluding sample type) isolates pH/temperature effects, validated by triplicate experiments .
Q. How should chronic dietary exposure risks be assessed in vulnerable populations?
- Methodological Answer : Calculate acceptable daily intake (ADI%) using terminal residue data and consumption rates. For children, apply probabilistic models to estimate chronic exposure, incorporating processing factors (e.g., dried fruit products). Highlight gaps in synergistic toxicology and advocate for dynamic exposure systems .
Q. What methodologies address cross-study variability in ecotoxicological meta-analyses?
- Methodological Answer : Systematically review studies using PICO frameworks (Population, Intervention, Comparison, Outcome). Stratify by organism type (e.g., Noctuidae vs. honey bees) and exposure duration. Combine case-control and cohort data via random-effects models, adjusting for heterogeneity (I² statistic) .
Q. How can degradation pathways of this compound be validated in non-model crops?
- Methodological Answer : Use isotopically labeled methoxyfenozide in mass balance studies. Monitor degradation products via LC-QTOF-MS and correlate with environmental factors (e.g., UV exposure, soil microbiota). Compare degradation kinetics to established models (e.g., first-order decay) and validate with field replicates .
Methodological Considerations
- Data Reproducibility : Triplicate analyses and factorial designs minimize variability. Use SAS 9.4 or R (WGCNA package) for co-expression network analyses in proteomics datasets .
- Ethical & Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine hypotheses. For example, prioritize studies on IPM compatibility over acute toxicity .
- Literature Integration : Contrast results with prior work (e.g., Adams et al. 1988 on molting disruption) and explicitly discuss mechanistic divergences (e.g., bacterial strain differences in degradation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
